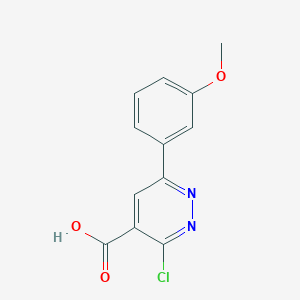

Acide 3-chloro-6-(3-méthoxyphényl)pyridazine-4-carboxylique

Vue d'ensemble

Description

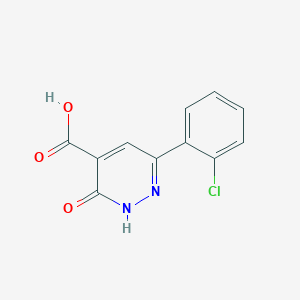

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ce composé sert d’intermédiaire polyvalent dans la synthèse organique. Sa structure permet diverses substitutions, ce qui en fait un bloc de construction précieux pour créer une large gamme de molécules complexes. Il est particulièrement utile dans la synthèse de composés présentant des activités pharmacologiques potentielles .

Pharmacologie

En raison de sa similitude structurelle avec des molécules biologiquement actives, ce composé est utilisé dans le développement de nouveaux médicaments. Il a été étudié pour son potentiel dans la création de médicaments aux propriétés antidépressives, antihypertensives et anticancéreuses .

Agrochimie

Dans le domaine de l’agrochimie, les dérivés de ce composé sont utilisés pour développer de nouveaux herbicides et pesticides. Son efficacité dans la lutte contre les ravageurs et les mauvaises herbes en fait un candidat pour la création d’agrochimiques plus sûrs et plus efficaces .

Science des matériaux

Les propriétés chimiques uniques du composé sont étudiées pour des applications en science des matériaux, notamment dans le développement de nouveaux polymères et revêtements qui pourraient offrir une durabilité et une résistance améliorées .

Chimie analytique

En tant que réactif analytique, ce composé peut être utilisé dans des dosages et des tests chimiques. Sa réactivité avec divers analytes peut être exploitée pour détecter ou quantifier d’autres substances dans un mélange .

Chimie bioorganique

En chimie bioorganique, ce composé est étudié pour ses interactions avec les macromolécules biologiques. Il peut être utilisé pour sonder la structure et la fonction des protéines et des acides nucléiques .

Chimie médicinale

Il s’agit d’une « structure privilégiée » en chimie médicinale, souvent utilisée comme échafaudage central pour les programmes de découverte de médicaments. Le cycle pyridazine est une caractéristique clé de certains médicaments disponibles dans le commerce, soulignant son importance dans ce domaine .

Enseignement de la chimie

Enfin, ce composé est utilisé dans des contextes éducatifs pour enseigner des concepts avancés en chimie organique et en conception de médicaments. Sa complexité et sa polyvalence en font un excellent cas d’étude pour les étudiants apprenant la chimie hétérocyclique .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with gaba receptors , suggesting that this compound may also interact with these or similar receptors.

Mode of Action

It is known that similar compounds can inhibit pde activity , suggesting that this compound may also act through a similar mechanism.

Biochemical Pathways

Based on the potential targets and mode of action, it can be inferred that this compound may affect pathways related to neurotransmission .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may have effects on neurotransmission .

Analyse Biochimique

Biochemical Properties

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid can bind to specific protein receptors, influencing signal transduction pathways .

Cellular Effects

The effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also induce post-translational modifications of proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, it can modulate the activity of enzymes involved in detoxification processes, such as cytochrome P450 .

Transport and Distribution

The transport and distribution of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Propriétés

IUPAC Name |

3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJIWRWENVJUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

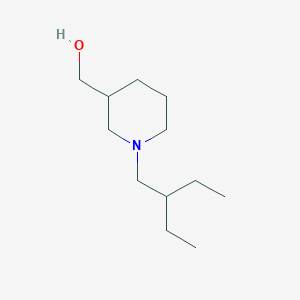

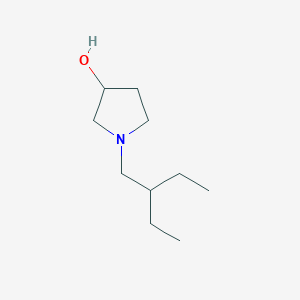

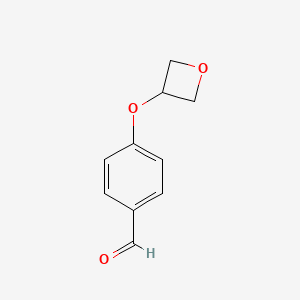

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)